(2,4-difluorophenyl)methanesulfonyl Chloride
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Overview
Description
(2,4-Difluorophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5ClF2O2S. It is known for its use in organic synthesis, particularly in the preparation of sulfonyl-containing compounds. The compound is characterized by the presence of two fluorine atoms on the phenyl ring and a methanesulfonyl chloride group, making it a versatile reagent in various chemical reactions .
Preparation Methods
The synthesis of (2,4-difluorophenyl)methanesulfonyl chloride typically involves the reaction of (2,4-difluorophenyl)methanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired sulfonyl chloride compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(2,4-Difluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.
Common reagents used in these reactions include bases like pyridine, reducing agents like LiAlH4, and oxidizing agents like hydrogen peroxide (H2O2). The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
(2,4-Difluorophenyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various sulfonyl-containing compounds, which are important intermediates in organic synthesis.
Biology: The compound is used in the modification of biomolecules, such as the sulfonation of peptides and proteins, to study their structure and function.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) that contain sulfonyl groups.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,4-difluorophenyl)methanesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the type of nucleophile reacting with the compound .
Comparison with Similar Compounds
(2,4-Difluorophenyl)methanesulfonyl chloride can be compared with other sulfonyl chlorides such as:
Methanesulfonyl chloride: Lacks the fluorine atoms and has different reactivity and applications.
(3,5-Difluorophenyl)methanesulfonyl chloride: Similar structure but with fluorine atoms at different positions, leading to variations in reactivity.
(4-Cyanophenyl)methanesulfonyl chloride: Contains a cyano group instead of fluorine atoms, resulting in different chemical properties and uses.
The uniqueness of this compound lies in the presence of the two fluorine atoms, which can influence its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
(2,4-difluorophenyl)methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBYCKNOGYFRDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375781 |
Source
|
Record name | (2,4-difluorophenyl)methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179524-68-6 |
Source
|
Record name | (2,4-difluorophenyl)methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,4-difluorophenyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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